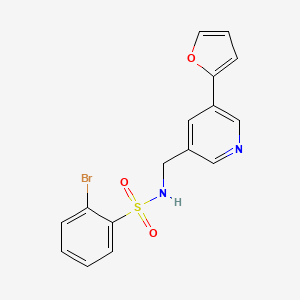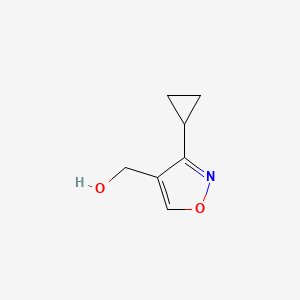![molecular formula C8H16Cl2N2O B2517458 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride CAS No. 1241620-77-8](/img/structure/B2517458.png)
3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride is a complex organic compound with the molecular formula C8H14N2O.2HCl. It is known for its unique tricyclic structure, which includes an oxygen atom and two nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes cyclization reactions to form the tricyclic core, followed by the introduction of the dihydrochloride groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms within the structure.
Substitution: Substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane: Lacks the dihydrochloride groups.
7,10-diazatricyclo[3.3.3.0,1,5]undecane: Does not contain the oxygen atom.
3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane: Contains only one nitrogen atom.
Uniqueness
The presence of both oxygen and nitrogen atoms in the tricyclic structure, along with the dihydrochloride groups, makes 3-oxa-7,10-diazatricyclo[3330,1,5]undecane dihydrochloride unique
Propriétés
IUPAC Name |
3-oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-7-2-10-4-8(7,3-9-1)6-11-5-7;;/h9-10H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFNKEIZUVVOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23CNCC2(CN1)COC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)


![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)
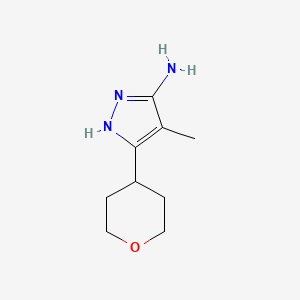
![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)
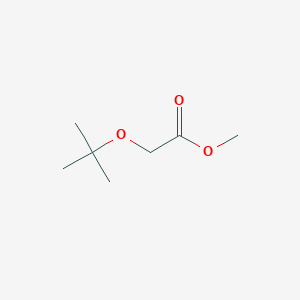
![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide](/img/structure/B2517392.png)
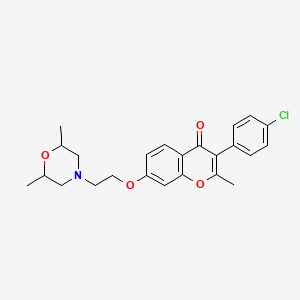
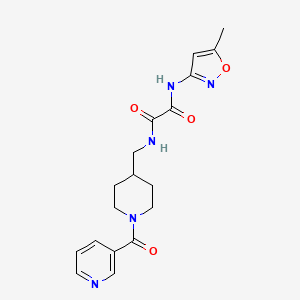
![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)
